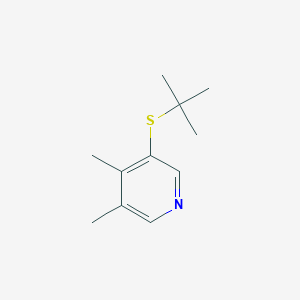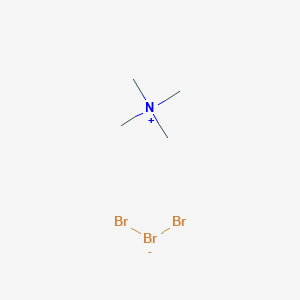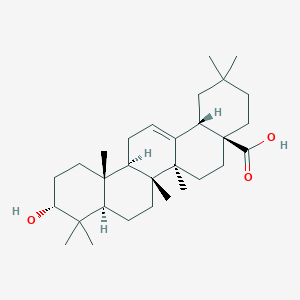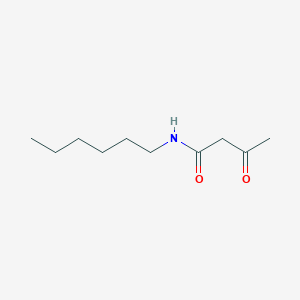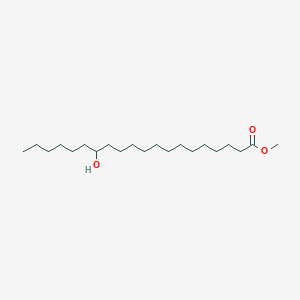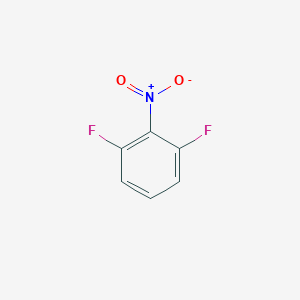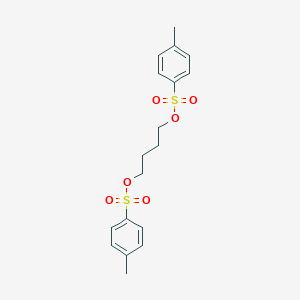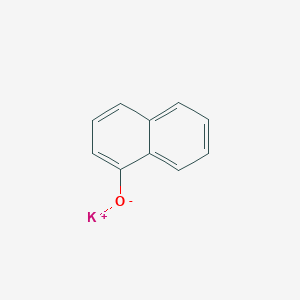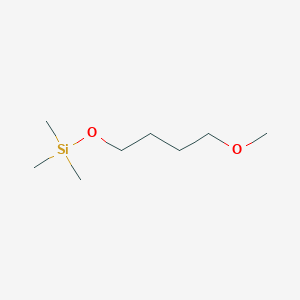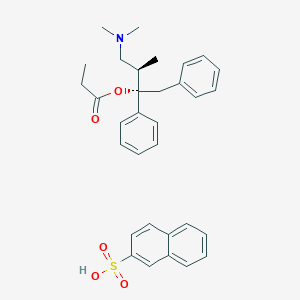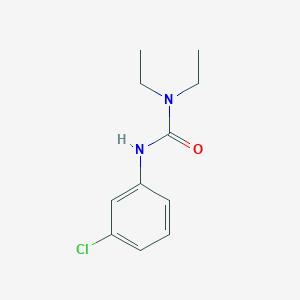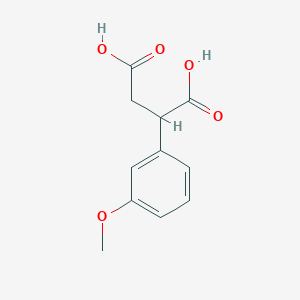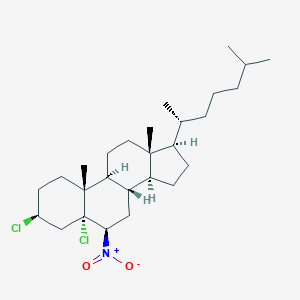![molecular formula C30H20O2S3 B107924 (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone CAS No. 19018-17-8](/img/structure/B107924.png)
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone, also known as curcumin, is a naturally occurring polyphenolic compound found in turmeric. Curcumin has been extensively studied for its various biological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is complex and involves multiple pathways. Curcumin has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMPs.
Biochemische Und Physiologische Effekte
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects by scavenging free radicals and increasing the activity of antioxidant enzymes. Curcumin has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone has been shown to have anticancer effects by inhibiting cell proliferation and inducing cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is its low toxicity and high bioavailability. Curcumin is also readily available and relatively inexpensive. However, one of the major limitations of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone research. One area of research is the development of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone analogs with improved solubility and bioavailability. Another area of research is the development of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone-based drug delivery systems. Additionally, further research is needed to elucidate the mechanisms of action of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone and its potential therapeutic effects in various diseases.
Synthesemethoden
Curcumin can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The chemical synthesis of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone involves the condensation of acetylacetone and aromatic aldehydes in the presence of a base. The microbial synthesis of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone involves the use of microorganisms such as Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its various biological properties. It has been shown to have antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Curcumin has also been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
19018-17-8 |
|---|---|
Produktname |
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone |
Molekularformel |
C30H20O2S3 |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone |
InChI |
InChI=1S/C30H20O2S3/c31-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)29-33-30(35-34-29)26(22-15-7-2-8-16-22)28(32)24-19-11-4-12-20-24/h1-20H/b29-25+,30-26+ |
InChI-Schlüssel |
WGSSHGZTWZDQDU-XDHTVYJESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/2\SS/C(=C(/C(=O)C3=CC=CC=C3)\C4=CC=CC=C4)/S2)/C(=O)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C(=C2SC(=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)SS2)C(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2SC(=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)SS2)C(=O)C5=CC=CC=C5 |
Synonyme |
α,α'-(1,2,4-Trithiolane-3,5-diylidene)bis(ω-phenylacetophenone) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



